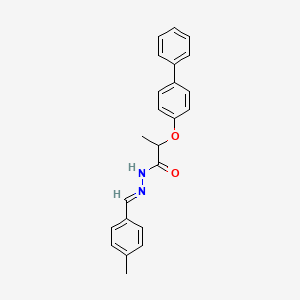
2-((1,1'-Biphenyl)-4-yloxy)-N'-(4-methylbenzylidene)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylbenzylidene)propanohydrazide is an organic compound that features a biphenyl group linked to a propanohydrazide moiety through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylbenzylidene)propanohydrazide typically involves the following steps:
-
Formation of the Biphenyl Ether: : The initial step involves the formation of the biphenyl ether. This can be achieved by reacting 4-bromobiphenyl with sodium phenoxide in the presence of a suitable solvent like dimethylformamide (DMF) under reflux conditions.
-
Hydrazide Formation: : The biphenyl ether is then reacted with propanohydrazide in the presence of a base such as potassium carbonate (K2CO3) to form the hydrazide intermediate.
-
Schiff Base Formation: : Finally, the hydrazide intermediate is condensed with 4-methylbenzaldehyde in ethanol under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the Schiff base linkage, converting it back to the corresponding amine and aldehyde.
Substitution: The biphenyl ether linkage can participate in nucleophilic substitution reactions, where the ether group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the hydrazide moiety.
Reduction: Amine and aldehyde derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylbenzylidene)propanohydrazide can be used as a building block for more complex molecules
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The biphenyl and hydrazide moieties are known to be present in various bioactive compounds, suggesting potential medicinal applications.
Industry
In materials science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the biphenyl structure’s rigidity and stability.
Wirkmechanismus
The mechanism of action of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylbenzylidene)propanohydrazide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The biphenyl group could facilitate binding to hydrophobic pockets, while the hydrazide moiety could form hydrogen bonds or coordinate with metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((1,1’-Biphenyl)-4-yloxy)-N’-(benzylidene)propanohydrazide: Similar structure but lacks the methyl group on the benzylidene moiety.
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-chlorobenzylidene)propanohydrazide: Contains a chlorine atom instead of a methyl group on the benzylidene moiety.
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-nitrobenzylidene)propanohydrazide: Contains a nitro group instead of a methyl group on the benzylidene moiety.
Uniqueness
The presence of the 4-methyl group on the benzylidene moiety can influence the compound’s reactivity and interactions. This methyl group can provide steric hindrance and electronic effects that differentiate it from other similar compounds, potentially leading to unique properties and applications.
Eigenschaften
CAS-Nummer |
303085-97-4 |
|---|---|
Molekularformel |
C23H22N2O2 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2-(4-phenylphenoxy)propanamide |
InChI |
InChI=1S/C23H22N2O2/c1-17-8-10-19(11-9-17)16-24-25-23(26)18(2)27-22-14-12-21(13-15-22)20-6-4-3-5-7-20/h3-16,18H,1-2H3,(H,25,26)/b24-16+ |
InChI-Schlüssel |
OWYXMEIMEBSUTK-LFVJCYFKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C(C)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C(C)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11992497.png)

![3-(4-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992499.png)

![ethyl 4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B11992506.png)

![2-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide](/img/structure/B11992529.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992534.png)
![4-(9-Bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B11992542.png)


![(5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11992564.png)

![4-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-1,3-thiazol-2-amine](/img/structure/B11992569.png)
